The compound c-[-Arg-Gly-Asp-Acpca33-] is a cyclic peptide that incorporates the well-known Arg-Gly-Asp (RGD) sequence, which is critical for cell adhesion and interaction with integrins. The addition of Acpca33, a modified amino acid, enhances the properties of the peptide, making it significant in various biological applications.
The RGD sequence is naturally occurring in many extracellular matrix proteins and plays a pivotal role in cell adhesion and signaling. The incorporation of modified amino acids like Acpca33 can enhance the stability and activity of the peptide. Research has shown that cyclic peptides can exhibit improved binding affinities and biological activities compared to their linear counterparts .
c-[-Arg-Gly-Asp-Acpca33-] falls under the category of cyclic peptides. These compounds are characterized by a circular structure formed by covalent bonds between the terminal amino acids. This structural configuration often leads to increased resistance to enzymatic degradation and enhanced biological activity.
The synthesis of c-[-Arg-Gly-Asp-Acpca33-] typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support, facilitating the incorporation of both natural and non-natural amino acids.
The molecular structure of c-[-Arg-Gly-Asp-Acpca33-] features a cyclic arrangement that retains the essential RGD motif critical for integrin binding. The incorporation of Acpca33 likely introduces unique steric or electronic properties that enhance its biological function.
The molecular formula and specific structural data can be derived from analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which confirm the identity and purity of the synthesized compound.
The mechanism by which c-[-Arg-Gly-Asp-Acpca33-] exerts its biological effects primarily involves binding to integrin receptors on cell surfaces. This interaction triggers intracellular signaling pathways that promote cell adhesion, migration, and survival.
Studies have demonstrated that cyclic RGD peptides exhibit enhanced binding affinities compared to linear counterparts, attributed to their conformational constraints that mimic natural ligands more closely . This enhanced binding can lead to improved therapeutic outcomes in applications such as tissue engineering and cancer therapy.
c-[-Arg-Gly-Asp-Acpca33-] is generally characterized by:
c-[-Arg-Gly-Asp-Acpca33-] has several important applications in scientific research:
The arginine-glycine-aspartic acid (RGD) motif serves as the primary recognition sequence for a subset of integrin heterodimers, facilitating critical cell-extracellular matrix (ECM) and cell-cell interactions. This tripeptide sequence, first identified in fibronectin, is embedded within numerous ECM proteins, including vitronectin, fibrinogen, laminin, and osteopontin [1] [6]. Integrins bind RGD through a specialized pocket formed at the α/β subunit interface, where the guanidinium group of arginine forms salt bridges with α-subunit aspartate residues (e.g., Asp218 in αvβ3), while the aspartic acid carboxylate coordinates a divalent cation (e.g., Mg²⁺) at the metal ion-dependent adhesion site (MIDAS) in the β-subunit [5] [6]. This interaction induces bidirectional signaling: "outside-in" signaling regulates cytoskeletal reorganization, cell survival, and migration, whereas "inside-out" signaling modulates integrin affinity states [1] [8].
In pathological contexts such as cancer, RGD-binding integrins (e.g., αvβ3, αvβ5, αvβ6, α5β1) are overexpressed on tumor cells and activated endothelial cells within tumor neovasculature. This overexpression supports tumor angiogenesis, metastasis, and resistance to apoptosis by enhancing cell adhesion to ECM components and activating pro-survival kinases like focal adhesion kinase and protein kinase B [1] [8]. Consequently, the RGD motif provides a molecular basis for designing targeted therapeutics capable of hijacking these adhesion mechanisms for diagnostic or therapeutic delivery.
Linear RGD peptides exhibit limited therapeutic utility due to rapid proteolytic degradation, low receptor affinity, and poor selectivity across integrin subtypes. Conformational constraint through cyclization addresses these limitations by:
Table 1: Comparative Properties of Linear vs. Cyclic RGD Peptides
| Property | Linear RGD | Cyclic RGD |
|---|---|---|
| Proteolytic Stability | Low | High |
| Integrin αvβ3 Affinity (IC₅₀) | >1 µM | 0.1–10 nM |
| Serum Half-life | Minutes | Hours |
| Selectivity for αvβ3 | Limited | High |
Data derived from molecular dynamics and binding assays [4] [5] [6].
The development of cyclic RGD peptidomimetics has progressed through iterative structure-activity relationship (SAR) studies aimed at optimizing affinity, selectivity, and pharmacokinetics:
Table 2: Evolution of Cyclic RGD Peptidomimetics
| Generation | Example Compound | Structural Features | αvβ3 Affinity (IC₅₀) | Selectivity Over αIIbβ3 |
|---|---|---|---|---|
| First | c(CRGDC) | Disulfide cyclization | ~100 nM | 10-fold |
| Second | Cilengitide | D-Phe, N-methylation | 0.6 nM | 100-fold |
| Third | c-[-Arg-Gly-Asp-Acpca-] | Acpca spacer, non-disulfide | <0.5 nM | >1000-fold |
Data compiled from integrin binding assays [3] [6] [7].
These innovations culminated in ligands like c-[-Arg-Gly-Asp-Acpca-], which exhibit subnanomolar affinity for αvβ3, minimal binding to off-target integrins (e.g., αIIbβ3), and enhanced tumor-to-background ratios in preclinical imaging. The Acpca linker represents a paradigm shift toward geometrically precise, multifunctional integrin antagonists [3] [7].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8